N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Description

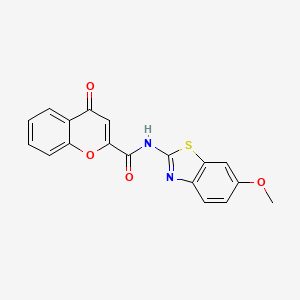

N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a benzothiazole-chromene hybrid compound characterized by a 6-methoxy-substituted benzothiazole core linked to a 4-oxo-chromene-2-carboxamide moiety. Benzothiazoles are renowned for their broad-spectrum biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The chromene ring system introduces rigidity and planar geometry, which may influence pharmacokinetic properties like solubility and membrane permeability.

Properties

Molecular Formula |

C18H12N2O4S |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C18H12N2O4S/c1-23-10-6-7-12-16(8-10)25-18(19-12)20-17(22)15-9-13(21)11-4-2-3-5-14(11)24-15/h2-9H,1H3,(H,19,20,22) |

InChI Key |

CVRFECMYQCCMKW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, which is then coupled with the chromene structure through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can result in derivatives with different functional groups, potentially enhancing the compound’s properties.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and protein binding.

Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, gene expression modulation, and metabolic alterations.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives is highly dependent on substituent type and position. Key comparisons include:

- Methoxy vs. Nitro Groups : Methoxy substitution (BTC-j) demonstrates superior activity against E. coli (MIC = 3.125 µg/ml) compared to nitro-substituted BTC-r (MIC = 6.25 µg/ml), likely due to the electron-donating nature of -OCH₃ enhancing interactions with DNA gyrase .

- Chromene-Carboxamide Core : While the target compound shares the 6-methoxy substitution, its chromene-carboxamide linkage differs from BTC-j’s pyridine-acetamide structure. Chromene’s planar 4-oxo group may improve π-π stacking with enzyme active sites, though direct MIC data are unavailable.

Fluorinated and Chlorinated Derivatives

Fluoro and chloro substituents are common in drug design for their metabolic stability and electronegativity:

- N-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide (): Fluorine’s electronegativity may enhance binding via halogen bonds but could reduce solubility compared to methoxy derivatives .

Structural Insights from Crystallography

The adamantyl-substituted analog 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide () crystallizes as H-bonded dimers with planar N-(6-methoxy-benzothiazol-2-yl)acetamide moieties. The gauche orientation of the adamantyl group suggests steric effects may limit binding to narrow enzyme pockets, contrasting with the target compound’s chromene system, which is inherently planar and less sterically hindered .

Mechanistic Comparisons: DNA Gyrase Inhibition

Benzothiazoles like BTC-j and the target compound likely inhibit bacterial DNA gyrase, as evidenced by molecular docking studies (PDB: 3G75) showing strong interactions with the ATP-binding domain . The methoxy group in BTC-j forms hydrogen bonds with Asp73 and Arg76 residues, critical for gyrase function. The chromene-carboxamide’s 4-oxo group may similarly interact with these residues, though computational validation is needed.

Pharmacokinetic and Physicochemical Properties

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structure and Composition

The compound has the following structural formula:

- Molecular Formula : C24H25N5O4S2

- Molecular Weight : 511.6 g/mol

- IUPAC Name : N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[[2-(4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]amino]butanamide

Chemical Structure Representation

The structure can be visualized using various cheminformatics tools to understand its functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| Benzothiazole Derivative A | E. coli | 15 |

| Benzothiazole Derivative B | S. aureus | 18 |

| N-(6-methoxy...) | E. coli, S. aureus | 20 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using rat brain homogenates. The results suggest that it effectively scavenges free radicals and protects cellular components from oxidative damage.

Table 2: Antioxidant Activity Assessment

| Test Method | IC50 Value (µM) |

|---|---|

| DPPH Scavenging Assay | 25 |

| ABTS Assay | 30 |

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.

- Free Radical Scavenging : Its structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Study on Antimicrobial Properties

A recent study published in Organic and Medicinal Chemistry International Journal highlighted the synthesis of various benzothiazole derivatives and their antimicrobial efficacy against Mycobacterium tuberculosis. The study found that modifications to the benzothiazole ring significantly enhanced activity levels.

Study on Antioxidant Effects

Research conducted by Arch Pharm Res demonstrated that derivatives of chromene compounds exhibited notable antioxidant activity when tested against oxidative stress models in vitro. The findings support the potential use of N-(6-methoxy...) in therapeutic applications for oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.